molecular formula C8H5F4NO2 B124240 2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine CAS No. 119895-70-4

2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine

Cat. No. B124240
M. Wt: 223.12 g/mol
InChI Key: UPOWEJQQELYQIJ-UHFFFAOYSA-N
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Patent
US05260460

Procedure details

62 g (150 mmol) of 6,7-dibromo-5-nitro-2,2,3,3-tetrafluoro-benzo(1.4)dioxane, 41 g (300 mmol) of potassium carbonate and 5 g of palladium-carbon (10% strength) are stirred at 50° C. and a hydrogen pressure of 90 bar in 500 ml of methanol in an autoclave for 20 hours. The reaction mixture is filtered, the filtrate is mixed with 500 ml of water and extracted thoroughly with ether, and the extract is dried over sodium sulphate and concentrated. Vacuum distillation yields 26 g (78% of theory) of 5-amino-2,2,3,3-tetrafluoro-benzo(1.4)dioxane having a boiling point of 99° to 101° C./16 mm.
Name
6,7-dibromo-5-nitro-2,2,3,3-tetrafluoro-benzo(1.4)dioxane
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:15](Br)=[CH:14][C:5]2[O:6][C:7]([F:13])([F:12])[C:8]([F:11])([F:10])[O:9][C:4]=2[C:3]=1[N+:17]([O-])=O.C(=O)([O-])[O-].[K+].[K+].[H][H]>CO.[C].[Pd]>[NH2:17][C:3]1[C:4]2[O:9][C:8]([F:10])([F:11])[C:7]([F:13])([F:12])[O:6][C:5]=2[CH:14]=[CH:15][CH:2]=1 |f:1.2.3,6.7|

Inputs

Step One
Name
6,7-dibromo-5-nitro-2,2,3,3-tetrafluoro-benzo(1.4)dioxane
Quantity
62 g
Type
reactant
Smiles
BrC1=C(C2=C(OC(C(O2)(F)F)(F)F)C=C1Br)[N+](=O)[O-]
Name
Quantity
41 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
palladium-carbon
Quantity
5 g
Type
catalyst
Smiles
[C].[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
ADDITION
Type
ADDITION
Details
the filtrate is mixed with 500 ml of water
EXTRACTION
Type
EXTRACTION
Details
extracted thoroughly with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract is dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=CC=2OC(C(OC21)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 26 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.